molecular formula C27H30Cl4N2O2 B4966197 N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide)

N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide)

Cat. No. B4966197
M. Wt: 556.3 g/mol
InChI Key: PPLVICMWXJMDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide), also known as proflavine hemisulfate, is a synthetic organic compound that has been widely used in scientific research for various purposes. It belongs to the family of acridine dyes and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

Proflavine hemisulfate has been used in scientific research for various purposes, including DNA staining, antimicrobial activity, antiviral activity, and anticancer activity. It is commonly used as a fluorescent dye for the visualization of DNA in electrophoresis gels. It has also been found to possess antimicrobial activity against a range of bacteria and fungi. Moreover, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate is not fully understood. However, it is believed to interact with DNA by intercalation, which involves the insertion of the dye molecule between the base pairs of DNA. This interaction can lead to the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Proflavine hemisulfate has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including DNA polymerase and reverse transcriptase. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and DNA damage. Moreover, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has been shown to affect the membrane potential of mitochondria, which can lead to the disruption of cellular energy production.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate is its ability to stain DNA, which makes it a useful tool for the visualization of DNA in electrophoresis gels. It also possesses antimicrobial and antiviral activity, which can be useful for the development of new antimicrobial and antiviral agents. However, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has some limitations for lab experiments. It has been found to be toxic to certain cell types, and its use in vivo may be limited due to its potential toxicity.

Future Directions

There are several future directions for the research on N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate. One direction is the development of new derivatives of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate with improved pharmacological properties, such as reduced toxicity and increased selectivity for cancer cells. Another direction is the investigation of the potential of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate as a therapeutic agent for the treatment of viral infections and cancer. Moreover, the use of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate in combination with other drugs or therapies may also be explored for the development of more effective treatments.

Synthesis Methods

Proflavine hemisulfate can be synthesized by the condensation of 3,4-dichlorobenzoic acid with cyclohexanone in the presence of phosphorus oxychloride, followed by reduction with sodium borohydride. The resulting product is then treated with sulfuric acid to obtain N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate as a yellow crystalline powder.

properties

IUPAC Name

3,4-dichloro-N-[4-[[4-[(3,4-dichlorobenzoyl)amino]cyclohexyl]methyl]cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Cl4N2O2/c28-22-11-5-18(14-24(22)30)26(34)32-20-7-1-16(2-8-20)13-17-3-9-21(10-4-17)33-27(35)19-6-12-23(29)25(31)15-19/h5-6,11-12,14-17,20-21H,1-4,7-10,13H2,(H,32,34)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLVICMWXJMDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)NC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(methanediyldicyclohexane-4,1-diyl)bis(3,4-dichlorobenzamide)

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